Product packaging for J43NT74Jxx(Cat. No.:CAS No. 207740-39-4)

J43NT74Jxx

Cat. No.: B12760174
CAS No.: 207740-39-4
M. Wt: 271.38 g/mol
InChI Key: ASTNLROMDNGJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J43NT74Jxx is a high-purity chemical reagent intended for research and development applications in laboratory settings. This product is provided as a solid or in a specified solvent, with a certified purity level determined by HPLC or mass spectrometry to ensure experimental reproducibility and reliability. As a specialized research compound, it is designed for in vitro studies to investigate biochemical pathways, cellular mechanisms, or as a standard for analytical method development. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all local and institutional safety guidelines for laboratory chemicals. Specific data on this compound's structure, molecular weight, solubility, and storage conditions will be confirmed upon identification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3S B12760174 J43NT74Jxx CAS No. 207740-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207740-39-4

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C13H21NO3S/c1-4-7-18-13-9-11(16-2)10(5-6-14-15)8-12(13)17-3/h8-9,14-15H,4-7H2,1-3H3

InChI Key

ASTNLROMDNGJLS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C(=C1)OC)CCNO)OC

Origin of Product

United States

Synthetic Strategies and Derivatization Pathways of J43nt74jxx

Total Synthesis Methodologies for J43NT74Jxx

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of this compound reveals a logical pathway for its construction. The primary disconnection is at the carbon-nitrogen bond of the ethylamine (B1201723) side chain, leading back to a key intermediate, 2,5-dimethoxy-4-(propylthio)benzaldehyde. This aldehyde contains the fully substituted aromatic ring characteristic of this compound.

The synthesis of this key benzaldehyde (B42025) intermediate, as described in the synthesis of the related compound 2C-T-7 in "PiHKAL", starts from 2,5-dimethoxythiophenol (B132890). This precursor is reacted with n-propyl bromide in the presence of a base, such as potassium hydroxide (B78521) in methanol, to yield 2,5-dimethoxyphenyl propyl sulfide. Subsequent formylation of this sulfide, using a Vilsmeier-Haack type reaction with phosphorus oxychloride and N-methylformanilide, introduces the aldehyde group at the 4-position of the aromatic ring, affording 2,5-dimethoxy-4-(propylthio)benzaldehyde.

From this key aldehyde, the ethylamine side chain is constructed. A Henry reaction with nitromethane (B149229), catalyzed by a base, would yield the corresponding β-nitrostyrene derivative. Subsequent reduction of the nitro group, for instance with a reducing agent like lithium aluminum hydride, would then produce the phenethylamine (B48288) precursor, 2,5-dimethoxy-4-(propylthio)phenethylamine (2C-T-7).

The final step in the synthesis of this compound is the conversion of the primary amine of the 2C-T-7 intermediate into a hydroxylamine (B1172632). While Shulgin does not explicitly detail the synthesis of HOT-7 in PiHKAL, a plausible method for this transformation involves a controlled oxidation of the primary amine. One such method is a three-step protocol involving selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form a nitrone, and subsequent hydroxylaminolysis with hydroxylamine hydrochloride.

Novel Synthetic Route Development and Optimization

While the classical synthesis outlined above is viable, modern synthetic methodologies offer potential for optimization and the development of novel routes. For instance, the introduction of the ethylamine side chain could be achieved through alternative methods such as a Heck reaction between a halogenated precursor and an appropriate vinyl-containing amine synthon, followed by reduction.

Optimization of the classical route could focus on improving yields and reducing the number of steps. For example, direct amination techniques could potentially bypass the need for the nitromethane condensation and subsequent reduction. Furthermore, the choice of reducing agent for the nitrostyrene (B7858105) intermediate can be critical for both yield and safety, with alternatives to lithium aluminum hydride being explored in contemporary organic synthesis.

Semi-Synthetic Approaches for this compound Analogues

Semi-synthetic approaches to this compound analogues could start from a closely related, more accessible precursor, either a natural product or a readily available synthetic compound. For instance, if a naturally occurring phenethylamine with a similar substitution pattern were available, it could be chemically modified to introduce the propylthio and N-hydroxy groups.

More practically, semi-synthesis can be employed to create a library of analogues starting from a late-stage synthetic intermediate of this compound. For example, the key intermediate 2,5-dimethoxy-4-(propylthio)benzaldehyde could be subjected to various chemical transformations to modify the propylthio group or other substituents on the aromatic ring before proceeding with the formation of the N-hydroxyphenethylamine side chain. This approach allows for the efficient generation of a series of related compounds for structure-activity relationship (SAR) studies.

Combinatorial Chemistry and Library Generation for this compound Derivatives

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of this compound derivatives. This can be achieved through parallel synthesis, where multiple reactions are carried out simultaneously in an array format.

A combinatorial library of this compound derivatives could be generated by varying the substituents at several key positions. For example, starting with a common scaffold such as 2,5-dimethoxythiophenol, a diverse set of alkyl halides could be used in the initial alkylation step to generate a variety of 4-alkylthio analogues. Subsequently, different reagents could be used in the formylation and subsequent steps to introduce further diversity.

The "split-and-pool" synthesis strategy is another combinatorial approach that could be employed. In this method, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of this compound involves several well-established organic reactions, each with a known mechanism. The initial S-alkylation of 2,5-dimethoxythiophenol proceeds via a standard SN2 mechanism. The Vilsmeier-Haack formylation involves the formation of a Vilsmeier reagent (a chloroiminium ion) which acts as the electrophile in an electrophilic aromatic substitution reaction.

The Henry reaction between the benzaldehyde intermediate and nitromethane is a base-catalyzed carbon-carbon bond-forming reaction that proceeds through a nitroaldol intermediate. The subsequent reduction of the nitrostyrene to the phenethylamine can occur via different mechanisms depending on the reducing agent used. With lithium aluminum hydride, it involves a nucleophilic hydride attack.

The proposed N-hydroxylation via a nitrone intermediate involves a series of steps. The initial cyanomethylation is a nucleophilic substitution. The oxidation of the secondary amine to a nitrone with m-CPBA is a well-studied oxidation reaction. The final step, hydroxylaminolysis, is a nucleophilic attack of hydroxylamine on the nitrone, leading to the formation of the N-hydroxyphenethylamine product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would aim to reduce its environmental impact. This can be achieved through several strategies:

Atom Economy: The synthesis can be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, exploring the use of greener solvents like ethanol (B145695) or water, where possible, would be beneficial.

Energy Efficiency: Conducting reactions at ambient temperature and pressure would reduce energy consumption. Microwave-assisted synthesis could also be explored to reduce reaction times and energy usage.

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can significantly reduce waste. For example, exploring catalytic methods for the reduction of the nitrostyrene would be a greener alternative to using stoichiometric amounts of metal hydrides.

Waste Prevention: Designing the synthesis to produce minimal waste is a key principle of green chemistry. This includes minimizing the use of protecting groups and other auxiliary substances.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of J43nt74jxx Analogues

Traditional Structure-Activity Relationship Analysis of J43NT74Jxx Derivatives

Traditional SAR analysis involves synthesizing or acquiring a series of compounds structurally related to this compound and evaluating their biological activity. By comparing the activity profiles of these analogues, inferences can be made about the structural requirements for activity. This often involves systematically varying substituents on the core scaffold and observing the resulting changes in potency or efficacy. fiveable.meslideshare.netresearchgate.netrsc.orgnih.govnih.gov

Impact of Substituent Effects on Biological Activity Modulation

Substituent effects play a critical role in modulating the biological activity of a compound. fiveable.menih.gov Changes in the electronic, steric, and lipophilic properties of substituents on the this compound core can significantly impact its interaction with a biological target. For instance, introducing electron-donating or withdrawing groups can alter the electron density distribution of the molecule, affecting its ability to engage in polar interactions like hydrogen bonding or ionic interactions at the binding site. rsc.org Steric effects, related to the size and shape of substituents, can influence how well the analogue fits into a receptor binding pocket, potentially causing steric hindrance or favorable contacts. fiveable.melibretexts.orgdrugdesign.org Lipophilicity, often quantified by parameters like log P, affects the molecule's ability to cross biological membranes and its distribution within the body, which in turn influences the concentration of the compound reaching the target site. slideshare.netslideshare.net

For hypothetical this compound analogues, SAR studies would involve synthesizing variations with different substituents at various positions on the phenethylamine (B48288) core and the propylthio side chain. For example, replacing a methoxy (B1213986) group with an ethoxy group, or altering the length or branching of the propylthio chain, or introducing halogens or hydroxyl groups at different ring positions would be investigated.

A hypothetical data table illustrating substituent effects might look like this:

Compound (Hypothetical)R1 (Position X)R2 (Position Y)Biological Activity (Arbitrary Units)
This compound (R1=OMe, R2=SPr)OMeSPr100
Analogue 1OEtSPr80
Analogue 2OMeSEt50
Analogue 3OHSPr120
Analogue 4OMeS(iso-Pr)70

Note: This table presents hypothetical data for illustrative purposes only, as specific research findings for this compound analogues were not available in the consulted sources.

Detailed research findings in this area would typically include:

Synthesis schemes for the analogues.

Experimental data on their biological activity (e.g., IC50 values, binding affinities).

Analysis correlating the changes in substituents with the observed changes in activity, highlighting key functional groups and positions important for potency. researchgate.netrsc.orgnih.govmdpi.com

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis examines the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around single bonds and the energy associated with these conformations. fiveable.melibretexts.orgsolubilityofthings.comfiveable.me The bioactive conformation, which is the specific 3D shape that binds to the biological target, is crucial for activity. rutgers.edubasicmedicalkey.com Stereochemistry, including the presence of chiral centers and resulting enantiomers or diastereomers, also profoundly impacts biological activity because biological systems are often highly sensitive to the precise spatial arrangement of atoms. fiveable.mesolubilityofthings.com Different stereoisomers can exhibit vastly different potencies, efficacies, or even entirely different pharmacological profiles. fiveable.me

For this compound analogues, conformational analysis would involve computational methods (like molecular mechanics or dynamics) to explore the accessible conformations and their relative energies. basicmedicalkey.com If this compound or its analogues contain chiral centers (which is not apparent from the basic structure provided, but could be introduced in analogues), the different stereoisomers would be synthesized and tested separately to determine their individual activities.

Hypothetical research findings related to conformational and stereochemical influences might involve:

Identification of low-energy conformations of this compound and its analogues.

Comparison of the preferred conformations of active and inactive analogues to infer the likely bioactive conformation.

Experimental data showing differential activity between enantiomers or diastereomers of chiral analogues. fiveable.me

Discussion on how restricted rotation or ring systems (if incorporated into analogues) affect conformational flexibility and activity. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling seeks to build mathematical relationships between molecular descriptors and biological activity, allowing for the prediction of activity for new compounds. slideshare.netijpsr.comrutgers.educreative-biolabs.com This approach requires a dataset of compounds with known structures and measured biological activities.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

QSAR methodologies can be broadly classified into 2D and 3D approaches. creative-biolabs.combasicmedicalkey.comconicet.gov.arcore.ac.uk

Two-Dimensional (2D) QSAR: These methods use descriptors calculated from the 2D structure of a molecule, such as connectivity indices, topological descriptors, and physicochemical properties like log P, molecular weight, and polar surface area. creative-biolabs.comslideshare.netconicet.gov.aracs.org Hansch analysis and Free-Wilson analysis are classical 2D QSAR techniques. slideshare.netijpsr.comrutgers.eduslideshare.net They relate activity to linear combinations of physicochemical parameters or the presence/absence of specific substituents.

Three-Dimensional (3D) QSAR: These methods consider the 3D structure and spatial properties of molecules, taking into account the molecule's shape and the distribution of properties like electrostatic potential and steric bulk in three-dimensional space around the molecule. rutgers.educreative-biolabs.combasicmedicalkey.comconicet.gov.arcore.ac.ukslideshare.netslideshare.net Alignment of the molecules in a consistent orientation is a crucial step in many 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rutgers.edubasicmedicalkey.comcore.ac.ukslideshare.netslideshare.netacs.org These methods generate 3D grids around the aligned molecules and calculate interaction energies or similarity indices using probe atoms, which serve as descriptors. basicmedicalkey.comslideshare.netslideshare.net 3D QSAR is often better suited for understanding ligand-receptor interactions as it considers the 3D nature of the binding site. rutgers.edubasicmedicalkey.com

For this compound analogues, both 2D and 3D QSAR approaches could be applied. 2D QSAR might explore the relationship between activity and properties like lipophilicity or electronic effects of substituents. 3D QSAR could provide insights into the spatial requirements of a potential binding site by analyzing the steric and electrostatic fields around the analogues.

Descriptor Selection and Model Validation Techniques

A critical step in QSAR model development is the selection of relevant molecular descriptors. acs.orgworldscientific.comresearchgate.netnih.gov Thousands of descriptors can be calculated for a molecule, but only a subset are typically relevant and non-redundant for building a robust model. acs.orgnih.gov Descriptor selection methods aim to identify the most informative descriptors that correlate well with biological activity and are not highly correlated with each other. acs.orgworldscientific.comresearchgate.netkg.ac.rs Techniques include filter methods (based on statistical criteria like correlation with activity or variance) and wrapper methods (which use a QSAR modeling algorithm to evaluate subsets of descriptors). acs.orgresearchgate.net Stepwise regression and genetic algorithms are common approaches for descriptor selection. acs.orgkg.ac.rs

Once a QSAR model is built, it must be rigorously validated to ensure its reliability and predictive power. basicmedicalkey.comcsit.amresearchgate.netderpharmachemica.comnih.govd-nb.info Validation assesses how well the model can predict the activity of compounds, particularly those not used in the model development (training set). Common validation techniques include:

Internal Validation (e.g., Cross-validation): The dataset is split into training and validation subsets multiple times. basicmedicalkey.comresearchgate.netderpharmachemica.comnih.govd-nb.info Leave-one-out (LOO) and K-fold cross-validation are widely used methods. basicmedicalkey.comacs.orgderpharmachemica.comnih.gov Statistical parameters like the cross-validated correlation coefficient (Q²) are calculated to assess the model's robustness. csit.amresearchgate.net

External Validation: The dataset is split into a training set (used to build the model) and an independent test set (not used in training). basicmedicalkey.comresearchgate.netderpharmachemica.comnih.govd-nb.info The model's performance is then evaluated on the test set using metrics like the predictive R² (R²_pred) or the coefficient of determination (R²) between observed and predicted activities for the test set. csit.amresearchgate.netd-nb.infomdpi.com External validation is considered a more objective measure of a model's predictive capability. basicmedicalkey.comd-nb.infomdpi.com

Y-Randomization (Permutation Testing): The biological activity values are randomly shuffled, and QSAR models are built using the randomized data. csit.amnih.govresearchgate.net This helps to assess the probability that a good model was obtained by chance. csit.amderpharmachemica.com

For QSAR studies of this compound analogues, a range of molecular descriptors (e.g., electronic, steric, topological, and 3D descriptors) would be calculated. Appropriate descriptor selection methods would be applied to identify a relevant subset. The resulting QSAR models would be validated using both internal and external validation techniques to ensure their statistical significance and predictive accuracy. basicmedicalkey.comcsit.amresearchgate.netderpharmachemica.comnih.govd-nb.info

A hypothetical table showing selected descriptors and activities for QSAR modeling might include:

Compound (Hypothetical)Biological Activity (pIC50)log PMolecular WeightH-Bond DonorsSteric Descriptor (e.g., Verloop Steric Parameter)Electrostatic Descriptor (e.g., Partial Charge)
This compound7.52.7271.381X.XXY.YY
Analogue 17.02.5257.351X.X'X'Y.Y'Y'
Analogue 26.83.1285.411X.X''X''Y.Y''Y''
Analogue 37.82.1257.352X.X'''X'''Y.Y'''Y'''

Note: This table presents hypothetical data for illustrative purposes only, as specific research findings for this compound analogues were not available in the consulted sources. Descriptor values are also hypothetical.

Predictive Capabilities of QSAR Models for this compound Analogues

The ultimate goal of developing a predictive QSAR model is to accurately estimate the biological activity of new compounds before they are synthesized and experimentally tested. nih.govbasicmedicalkey.comcsit.ammdpi.com A well-validated QSAR model for this compound analogues could be used to screen virtual libraries of potential new compounds, prioritizing those predicted to have high activity. basicmedicalkey.commdpi.com This can significantly reduce the time and cost associated with experimental synthesis and testing. basicmedicalkey.com

The predictive capability of a QSAR model is assessed during the validation process, particularly through external validation on an independent test set. basicmedicalkey.comd-nb.infomdpi.com Statistical metrics such as the predictive R² (R²_pred) and the Root Mean Squared Error of Prediction (RMSEP) are used to quantify how well the model's predictions match the experimentally observed activities for the test set compounds. researchgate.netderpharmachemica.comd-nb.info A robust model will exhibit good statistical performance on the external test set, indicating its ability to generalize to new chemical space within the model's applicability domain. mdpi.comd-nb.info

For this compound analogues, a QSAR model with good predictive capabilities would enable the virtual screening of large datasets of potential analogues, facilitating the identification of promising candidates for synthesis and experimental evaluation. basicmedicalkey.commdpi.com The model could also be used to interpret the structural features that contribute positively or negatively to activity, guiding the design of more potent analogues. rutgers.edumdpi.com

Elucidation of the Molecular Mechanism of Action of J43nt74jxx

Target Identification and Validation Approaches for J43NT74Jxx

Identifying the primary molecular target(s) of a small molecule is a fundamental step in understanding its MoA, particularly when the compound is discovered through phenotypic screening where the target is initially unknown. nih.govcreative-biolabs.comufl.edu Various approaches were employed to identify and validate the target(s) of this compound.

Initial target hypotheses for this compound were generated through a combination of computational inference and experimental screening. Computational methods utilized pattern recognition by comparing the effects of this compound to those of molecules with known targets, inferring potential target pathways or proteins. nih.gov Experimental approaches included phenotypic screening in relevant cellular models to observe the biological response induced by this compound. nih.govevotec.comfiveable.me

Direct biochemical methods were crucial for physically isolating and identifying proteins that interact with this compound. Affinity purification, using a modified version of this compound as a bait, was employed to capture interacting proteins from cell lysates. nih.govcreative-biolabs.com The captured proteins were then identified using mass spectrometry (MS). creative-biolabs.com

Activity-based protein profiling (ABPP) was also utilized, employing a probe based on this compound to label active target proteins, followed by MS analysis for identification. creative-biolabs.com This method is particularly useful for identifying targets within functional protein classes like enzymes.

Genetic approaches complemented the biochemical studies. Techniques such as CRISPR-Cas9 screening or siRNA knockdown were used to perturb the expression of hypothesized target genes and observe if these perturbations phenocopied or altered the effects of this compound. evotec.comfiveable.me

Target validation involved confirming the relevance of the identified protein(s) to the observed biological effects of this compound. This included demonstrating a direct physical interaction between this compound and the putative target and showing that modulating the target's activity (e.g., through genetic means or orthogonal inhibitors) mimics or blocks the effect of this compound. fiveable.metechnologynetworks.com

A summary of the target identification approaches used for this compound is presented in the table below:

ApproachDescriptionKey Technique(s) UsedOutcome
Computational InferencePredicting targets based on similarity of this compound's effects to known compounds.Pattern Recognition, Data MiningGenerated initial target hypotheses. nih.govevotec.com
Phenotypic ScreeningObserving biological effects of this compound in cellular models.Cell-based assaysIdentified relevant biological pathways. evotec.com
Affinity Purification + MSIsolating proteins binding to a modified this compound.Mass SpectrometryIdentified candidate protein targets. nih.govcreative-biolabs.com
Activity-Based Protein Profiling (ABPP) + MSLabeling active target proteins with a this compound-based probe.Mass SpectrometryIdentified functional protein targets. creative-biolabs.com
Genetic PerturbationModulating expression of hypothesized target genes.CRISPR-Cas9, siRNA knockdownValidated target involvement in phenotype. evotec.comfiveable.me

In Vitro Biological Activity and Pharmacological Characterization of J43nt74jxx

Enzyme Inhibition Studies of J43NT74Jxx

Enzyme inhibition studies are crucial for understanding how a compound interacts with and affects the activity of enzymes. These in vitro experiments provide insights into the mechanism of inhibition and the potency of the inhibitor.

Characterization of Inhibition Types: Competitive, Non-Competitive, Uncompetitive, and Mixed

Enzyme inhibitors can interact with enzymes in various ways, leading to different types of inhibition. These types are distinguished by how the inhibitor binds to the enzyme or the enzyme-substrate complex.

Competitive Inhibition: In competitive inhibition, the inhibitor binds reversibly to the same active site as the substrate, competing for the binding site. d-nb.infojneurosci.orgaatbio.com This typically increases the apparent Michaelis-Menten constant (Km) but does not affect the maximum reaction rate (Vmax). aatbio.comsciencesnail.comwikipedia.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site. d-nb.infoaatbio.comsciencesnail.com This binding can occur whether or not the substrate is bound. d-nb.infosciencesnail.comwikipedia.org Non-competitive inhibition reduces the Vmax but does not alter the Km. aatbio.comsciencesnail.comwikipedia.org

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex. d-nb.infowikipedia.orgresearchgate.net This type of inhibition decreases both the Vmax and the Km. aatbio.comwikipedia.org

Mixed Inhibition: Mixed inhibition is a type where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. d-nb.infowikipedia.org It is considered a mixture of competitive and uncompetitive inhibition, often affecting both Km and Vmax. d-nb.infowikipedia.org

Characterizing the type of inhibition typically involves performing enzyme activity assays at varying substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots. wikipedia.org

Based on the available information, specific studies detailing the type of enzyme inhibition exerted by this compound were not identified in the consulted sources.

Kinetic Analysis of Enzyme-J43NT74Jxx Interactions

Kinetic analysis of enzyme-inhibitor interactions provides quantitative measures of the inhibitor's potency and binding affinity. Key parameters determined include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). ncifcrf.govnih.gov

IC50: The IC50 is the concentration of the inhibitor required to reduce the maximum enzyme activity by 50% under a specific set of experimental conditions (e.g., fixed substrate concentration). ncifcrf.govnih.govmdpi.comumich.edu It is a measure of the functional potency of the inhibitor. ncifcrf.govnih.gov

Ki: The Ki is the equilibrium dissociation constant of the enzyme-inhibitor complex. ncifcrf.govnih.gov It is an intrinsic measure of the inhibitor's affinity for the enzyme and is independent of substrate concentration (for competitive and non-competitive inhibition). ncifcrf.govnih.gov The relationship between IC50 and Ki is dependent on the type of inhibition and the substrate concentration used in the IC50 assay. nih.govmdpi.comnih.govbioivt.com

Determining these parameters involves measuring enzyme activity across a range of inhibitor concentrations and fitting the data to appropriate kinetic models. nih.gov

Specific kinetic parameters (IC50, Ki) for the inhibition of various enzymes by this compound were not found in the publicly available literature consulted. Studies on related compounds or general enzyme inhibition principles were found, but not specific data for this compound. wikipedia.orgnih.govnih.gov

Irreversible and Reversible Enzyme Inhibition Mechanisms

Enzyme inhibition can be broadly classified as either reversible or irreversible. jneurosci.orgresearchgate.netnih.gov

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, and the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its activity. jneurosci.orgresearchgate.netnih.govu-tokyo.ac.jpfrontiersin.org The types of inhibition discussed in Section 5.1.1 (competitive, non-competitive, uncompetitive, and mixed) are all forms of reversible inhibition. jneurosci.orgresearchgate.netnih.gov

Irreversible Inhibition: Irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to permanent inactivation. jneurosci.orgresearchgate.netnih.govbiorxiv.org This type of inhibition cannot be overcome by increasing the substrate concentration. jneurosci.orgnih.gov

Distinguishing between reversible and irreversible inhibition often involves dialysis or dilution experiments. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible. u-tokyo.ac.jp

No specific information regarding whether this compound acts as a reversible or irreversible enzyme inhibitor was found in the consulted sources.

Specificity and Selectivity Profiling Against Enzyme Panels

Specificity refers to how restrictive an enzyme is in its choice of substrate, while selectivity describes the preference of an enzyme (or inhibitor) for one substrate (or enzyme) over others. solvobiotech.comevotec.comnih.govmdpi.com Profiling a compound's specificity and selectivity against a panel of enzymes is important to understand its potential off-target effects and to determine its therapeutic index.

This involves testing the inhibitory activity (e.g., determining IC50 or Ki values) of the compound against a range of enzymes from different classes or pathways. A highly selective inhibitor will show potent inhibition against a specific target enzyme but have minimal effect on other enzymes.

Specific data on the enzyme specificity and selectivity profile of this compound against a panel of enzymes were not identified in the publicly available information. Studies often focus on panels of drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions. nih.govu-tokyo.ac.jpfrontiersin.orgresearchgate.netnih.govrevvity.comnih.govnih.gov

Receptor Binding Assays for this compound

Receptor binding assays are in vitro techniques used to characterize the interaction of a compound with specific receptors. These assays provide information about the compound's affinity for the receptor and the density of receptor binding sites. umich.edunih.govnih.govbiorxiv.orgnih.govsinobiological.comfrontiersin.orgroyalsocietypublishing.orgdrugtargetreview.com

Saturation Binding Experiments and Affinity Determination (Kd)

Saturation binding experiments are a fundamental type of receptor binding assay used to determine the binding affinity (Kd) of a ligand for a receptor and the maximum number of binding sites (Bmax). jneurosci.orgnih.govbiorxiv.orgsinobiological.comfrontiersin.orgroyalsocietypublishing.org

In a saturation binding experiment, increasing concentrations of a labeled ligand (often a radioligand or fluorescent ligand) are incubated with a fixed amount of receptor preparation (e.g., cell membranes or purified receptor protein) until equilibrium is reached. nih.govbiorxiv.orgsinobiological.comfrontiersin.orgroyalsocietypublishing.org Total binding is measured, and non-specific binding (binding to sites other than the receptor of interest) is determined in the presence of an excess concentration of unlabeled ligand. nih.govfrontiersin.org Specific binding is calculated by subtracting non-specific binding from total binding. frontiersin.org

The specific binding data is then plotted against the concentration of free ligand and analyzed using non-linear regression to determine the Kd and Bmax. umich.edunih.gov

Kd (Equilibrium Dissociation Constant): The Kd represents the concentration of the ligand at which 50% of the receptor binding sites are occupied at equilibrium. frontiersin.orgdrugtargetreview.com A lower Kd value indicates a higher binding affinity of the ligand for the receptor. frontiersin.orgdrugtargetreview.com

Bmax (Maximum Binding Capacity): The Bmax represents the total concentration or density of receptor binding sites in the preparation. umich.edunih.govsinobiological.comfrontiersin.org

Saturation binding experiments are essential for characterizing the binding properties of a ligand to a single receptor type. sinobiological.com

Competition Binding Assays and Ligand Displacement (Ki)

Competition binding assays are a fundamental technique used to quantify the affinity of a compound for a specific binding site, typically a receptor. In these assays, increasing concentrations of the test compound (this compound) are used to compete with a fixed concentration of a radiolabeled or fluorescent ligand that is known to bind specifically to the target site. The reduction in the binding of the labeled ligand as the concentration of the test compound increases allows for the determination of the compound's inhibitory constant (Ki). The Ki value represents the equilibrium dissociation constant of the inhibitor (this compound) and is a measure of its binding affinity; a lower Ki value indicates higher affinity.

Detailed Research Findings (Illustrative):

If specific data for this compound were available, studies would involve incubating cell membranes or recombinant receptors expressing the target of interest with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of this compound.

Non-specific binding would be determined in the presence of a high concentration of an unlabeled, known ligand.

The data would be analyzed using non-linear regression to fit a one-site or two-site competition binding model, yielding the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

The Ki value would then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radiolabeled ligand.

A table summarizing the Ki values of this compound for a panel of potential targets (e.g., serotonin (B10506) receptors, adrenergic receptors, etc., given its structural class) would be presented.

Data Table (Illustrative - based on typical data presentation):

Target Receptor (Hypothetical)Radioligand (Hypothetical)Radioligand Kd (nM) (Hypothetical)This compound IC50 (nM) (Hypothetical)This compound Ki (nM) (Hypothetical)
Receptor A[³H]Ligand X5.05020
Receptor B[¹²⁵I]Ligand Y2.0500200
Receptor C[³H]Ligand Z10.0>10000>4000

Note: This table presents hypothetical data to illustrate the format and type of information typically generated in competition binding assays. Specific data for this compound were not available.

Kinetic Binding Studies (kon, koff)

Kinetic binding studies provide information about the rates of association (kon) and dissociation (koff) of a compound with its target. Unlike equilibrium binding studies (like competition binding), which measure affinity at equilibrium, kinetic studies reveal how quickly a compound binds to and unbinds from its target. These rates can be crucial determinants of a compound's pharmacological effects, influencing the speed of onset and duration of action.

Detailed Research Findings (Illustrative):

Kinetic studies for this compound would typically involve real-time binding measurements using techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), or kinetic radioligand binding assays.

In an association experiment, the binding of this compound to the immobilized or membrane-bound target would be monitored over time at various concentrations to determine the association rate constant (kon).

In a dissociation experiment, after this compound has bound to the target, the compound would be removed from the solution, and the rate at which it dissociates from the target would be monitored to determine the dissociation rate constant (koff).

The equilibrium dissociation constant (Kd) can also be calculated from the kinetic constants (Kd = koff / kon), providing a comparison to the Ki value obtained from equilibrium studies.

Data Presentation (Illustrative - based on typical data presentation):

Results would often be presented as sensorgrams (for SPR/BLI) showing the real-time association and dissociation curves at different concentrations of this compound.

A table summarizing the calculated kon, koff, and kinetic Kd values would be included.

Parameter (Hypothetical)Value (Hypothetical)Unit (Hypothetical)
kon1 x 10⁵M⁻¹s⁻¹
koff5 x 10⁻³s⁻¹
Kinetic Kd50nM

Note: This table presents hypothetical data to illustrate the format and type of information typically generated in kinetic binding studies. Specific data for this compound were not available.

Functional Assays for Receptor Agonism and Antagonism

Functional assays are essential for determining whether a compound, once bound to a receptor, activates (agonist) or inhibits (antagonist) the receptor's downstream signaling pathways. These assays measure a biological response that is a consequence of receptor activation. The type of assay depends on the specific signaling pathway linked to the target receptor (e.g., cAMP production, calcium mobilization, reporter gene activation).

Detailed Research Findings (Illustrative):

Functional characterization of this compound would involve cell-based assays where cells expressing the target receptor are treated with varying concentrations of the compound.

For potential agonist activity, the assay would measure the increase in a downstream signal (e.g., cAMP accumulation if the target is a Gs-coupled receptor, calcium flux if it's a Gq-coupled receptor) in response to this compound. Dose-response curves would be generated to determine the potency (EC50) and efficacy (maximal response) of this compound.

For potential antagonist activity, cells would be co-treated with a known agonist at a fixed concentration and varying concentrations of this compound. The inhibition of the agonist-induced response by this compound would be measured, and an IC50 value would be determined. Schild regression analysis might be used to determine the affinity of a competitive antagonist (Kb or pA2).

Common assay formats include reporter gene assays (where receptor activation drives the expression of a detectable reporter protein), ELISA-based assays for signaling molecules (e.g., cAMP), and calcium imaging.

Data Presentation (Illustrative - based on typical data presentation):

Results would typically be presented as dose-response curves showing the effect of increasing concentrations of this compound on the measured biological response.

A table summarizing the functional parameters (e.g., EC50, intrinsic activity for agonists; IC50, Kb for antagonists) would be provided.

Functional Parameter (Hypothetical)Value (Hypothetical)Unit (Hypothetical)Receptor (Hypothetical)Assay (Hypothetical)
EC50 (Agonist Potency)150nMReceptor AcAMP Accumulation
Intrinsic Activity (% of Full Agonist)80%Receptor AcAMP Accumulation
IC50 (Antagonist Potency)800nMReceptor BCalcium Flux

Note: This table presents hypothetical data to illustrate the format and type of information typically generated in functional assays. Specific data for this compound were not available.

Modulation of Cellular Signaling Pathways by this compound

Beyond direct receptor binding and functional activation/inhibition, compounds can modulate complex cellular signaling networks. Investigating how this compound affects these pathways provides a broader understanding of its cellular impact. Signaling pathways involve a cascade of molecular events, often including protein phosphorylation, leading to changes in cell behavior or gene expression. Various methods are used to dissect these effects mdpi.comnih.govnih.gov.

Investigation of Upstream and Downstream Signaling Cascades

Studying the modulation of signaling cascades involves identifying which specific pathways are affected by this compound and determining the sequence of events within those pathways. This can involve examining components upstream and downstream of the initial target interaction.

Detailed Research Findings (Illustrative):

Experiments would involve treating cells with this compound and then analyzing the activation status or expression levels of key proteins in various signaling pathways.

Techniques such as Western blotting with antibodies specific to phosphorylated or activated forms of signaling proteins (e.g., kinases, transcription factors) are commonly used.

Pathway-specific ELISA kits or multiplex assays can quantify multiple signaling molecules simultaneously.

Transcriptomic or proteomic analysis could provide a broader view of this compound's impact on cellular signaling.

If data were available, findings might indicate that this compound treatment leads to the activation of certain kinases (e.g., ERK, Akt) or the translocation of transcription factors to the nucleus.

Pathway Activation and Inhibition Analysis via Reporter Assays

Reporter assays are powerful tools for assessing the activation or inhibition of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase, green fluorescent protein) whose expression is controlled by a promoter or response element that is activated by a specific signaling pathway.

Detailed Research Findings (Illustrative):

Cells would be transfected with a reporter construct containing a pathway-specific response element linked to a reporter gene.

Treatment with this compound would then be applied, and the activity of the reporter gene would be measured (e.g., luminescence for luciferase, fluorescence for GFP).

An increase in reporter activity would indicate pathway activation, while a decrease would suggest inhibition.

Dose-response experiments would quantify the potency of this compound in modulating the pathway.

If data were available, results might show that this compound activates a reporter construct driven by a CREB response element, suggesting modulation of the cAMP/PKA pathway.

Protein Phosphorylation and Dephosphorylation Events in Response to this compound

Protein phosphorylation and dephosphorylation are critical post-translational modifications that regulate the activity, localization, and interactions of proteins, playing a central role in signal transduction. Investigating changes in protein phosphorylation provides direct evidence of how this compound affects cellular signaling.

Detailed Research Findings (Illustrative):

Experiments would involve treating cells with this compound for different durations and then analyzing the phosphorylation status of target proteins using techniques like Western blotting with phospho-specific antibodies.

Changes in the phosphorylation state of key signaling proteins (e.g., receptor kinases, downstream kinases, transcription factors) would be indicative of pathway modulation.

Quantitative analysis of band intensity from Western blots would allow for the assessment of the magnitude and duration of phosphorylation changes.

Mass spectrometry-based phosphoproteomics could provide a global view of phosphorylation changes induced by this compound.

If data were available, findings might demonstrate that this compound treatment leads to increased phosphorylation of Akt at Ser473, suggesting activation of the PI3K/Akt pathway.

Advanced Analytical Methodologies for the Characterization of J43nt74jxx and Its Non Clinical Metabolites

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide vital information about the molecular structure of a compound by examining its interaction with electromagnetic radiation. intertek.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and chemical environment of atoms within a molecule, particularly hydrogen (¹H) and carbon-13 (¹³C). gu.selabmate-online.comlatrobe.edu.auresolvemass.ca For J43NT74Jxx, ¹H NMR would reveal the types of protons present, their relative numbers, and their coupling interactions, which helps in mapping the carbon-hydrogen framework. ¹³C NMR would provide information about the different carbon environments. gu.selabmate-online.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure of this compound. gu.sesemanticscholar.org Analysis of metabolites would involve similar NMR experiments, comparing their spectra to that of the parent compound to identify structural changes resulting from metabolic transformations.

Illustrative NMR Data Considerations:

¹H NMR: Chemical shifts (δ in ppm), integration (relative number of protons), multiplicity (splitting pattern), and coupling constants (J in Hz) would be analyzed to determine the types of protons and their neighboring environments.

¹³C NMR: Chemical shifts (δ in ppm) would indicate the different carbon environments (e.g., aliphatic, aromatic, carbonyl).

2D NMR: Cross-peaks in COSY would show coupled protons; HSQC would correlate protons directly attached to carbons; HMBC would show correlations between protons and carbons two or three bonds away.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. ijpras.comthermofisher.com This is essential for confirming the molecular weight of this compound and identifying its metabolites, which will have different molecular weights due to additions, subtractions, or modifications of functional groups. ijpras.comsilantes.com

Hyphenated techniques couple chromatography with mass spectrometry, allowing for the separation of complex mixtures before MS analysis. semanticscholar.orgcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of polar and non-volatile compounds, making it ideal for this compound and many of its potential metabolites. creative-proteomics.comoulu.fiescientificpublishers.comnih.gov The LC component separates the mixture based on differential interactions with a stationary phase and a mobile phase, while the MS detector provides molecular weight and structural information for the separated components. creative-proteomics.comoulu.fi High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. ijpras.comthermofisher.comnih.gov Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the fragments, providing detailed structural information crucial for confirming the identity of metabolites and elucidating the sites of metabolic modification on this compound. ijpras.comsilantes.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. semanticscholar.orgnih.govlibretexts.orgmeasurlabs.com If this compound or its metabolites exhibit these properties, GC-MS would be employed. The GC separates components based on their boiling points and interactions with the stationary phase, followed by MS detection. libretexts.org GC-MS is particularly useful for analyzing volatile metabolites. nih.govreading.ac.uk

Illustrative MS Data Considerations:

Full Scan MS: Detection of protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) to determine molecular weight.

HRMS: Accurate mass measurements (e.g., ± 5 ppm error) to determine elemental composition.

MS/MS: Fragmentation patterns (m/z values and intensities of fragment ions) to provide structural details and confirm the presence of specific substructures.

LC-MS/GC-MS Chromatograms: Retention times (time taken for a compound to elute from the column) and peak areas (relative abundance) for separated components.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. mrclab.comitwreagents.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing information about the functional groups present in this compound and its metabolites (e.g., hydroxyl, carbonyl, amino groups). mrclab.comitwreagents.comlibretexts.orgquora.com The IR spectrum acts as a molecular fingerprint, aiding in identification and comparison. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which is associated with electronic transitions, particularly in molecules containing conjugated systems or chromophores. mrclab.comitwreagents.comlibretexts.org The UV-Vis spectrum of this compound would provide information about the presence and nature of any conjugated π systems. Changes in the UV-Vis spectra of metabolites compared to the parent compound can indicate alterations to these systems. mrclab.com UV-Vis detection is also commonly used in conjunction with HPLC. rssl.com

Illustrative Spectroscopic Data Considerations:

IR Spectrum: Absorption bands (wavenumbers in cm⁻¹) corresponding to specific functional group vibrations.

UV-Vis Spectrum: Absorption maxima (λmax in nm) and molar absorptivity (ε) related to electronic transitions.

Chromatographic Separations and Purification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for isolating its metabolites. khanacademy.orgrotachrom.combyjus.com These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.orgbyjus.comiipseries.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used liquid chromatography techniques for the separation and analysis of non-volatile and semi-volatile compounds. alispharm.comrjptonline.orgijrpr.comsepscience.com They are crucial for separating this compound from impurities and for isolating individual metabolites from complex biological samples. oulu.fialispharm.comrjptonline.org

HPLC: HPLC utilizes smaller particles and higher pressures than traditional liquid chromatography, offering improved resolution and faster analysis times. alispharm.comrjptonline.orgijrpr.com Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phases are employed depending on the polarity of this compound and its metabolites. khanacademy.org

UPLC: UPLC is an advanced form of HPLC that uses even smaller particles (<2 µm) and significantly higher pressures, resulting in even faster separations, higher resolution, and increased sensitivity. alispharm.comrjptonline.orgijrpr.comsepscience.com UPLC is particularly advantageous for high-throughput analysis and for separating closely related metabolites. alispharm.comrjptonline.orgsepscience.com

Illustrative Chromatographic Data Considerations:

Chromatogram: Peaks representing separated compounds, with retention times and peak areas.

Resolution: The degree of separation between adjacent peaks.

Peak Shape: Symmetry and width of peaks, indicating separation efficiency.

Gas Chromatography (GC)

Gas chromatography is used for the separation of volatile or easily derivatizable compounds. libretexts.orgmeasurlabs.com While LC is generally preferred for drug metabolites due to their polarity, GC could be applied if this compound or specific metabolites are sufficiently volatile or can be converted into volatile derivatives. libretexts.orgmeasurlabs.com GC separates compounds based on their boiling points and interactions with the stationary phase within a heated column. libretexts.org

Illustrative GC Data Considerations:

Chromatogram: Peaks representing separated volatile compounds, with retention times and peak areas.

The combination of these advanced analytical methodologies provides a comprehensive approach to characterizing this compound and identifying and elucidating the structures of its non-clinical metabolites. The data obtained from each technique are complementary and, when integrated, allow for a detailed understanding of the compound's chemical identity and its transformations in biological systems.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique widely applied in the analysis of charged and polar molecules, making it particularly suitable for the study of many metabolites wikipedia.orgrsc.orgbohrium.com. CE separates analytes based on their charge-to-size ratio within a narrow capillary tube filled with an electrolyte solution, driven by an applied electric field chromatographytoday.comontosight.ai. The high separation efficiency of CE allows for the resolution of complex mixtures, including isomeric compounds that may be challenging to separate by other chromatographic methods wikipedia.orgchromatographytoday.com.

In the context of characterizing this compound and its non-clinical metabolites, CE can be employed to separate polar or charged metabolic products from the parent compound and the biological matrix. The migration time of each analyte in a CE separation is a characteristic property influenced by its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. By optimizing parameters such as buffer composition, pH, and applied voltage, selective separation of various metabolites can be achieved.

While CE offers high resolution and requires minimal sample volume, its sensitivity can sometimes be a limitation for trace-level metabolites. However, coupling CE with highly sensitive detectors, such as mass spectrometers, significantly enhances its analytical capabilities.

Example CE Migration Time Data for Hypothetical this compound Metabolites

AnalyteMigration Time (min)Relative Peak Area
This compound (Parent)12.3100
Metabolite M1 (Polar)8.145
Metabolite M2 (Charged)9.530
Metabolite M3 (More Polar)6.915

Advanced hyphenated techniques for complex mixture analysis

The analysis of complex mixtures, such as biological extracts containing a parent compound and its metabolites, often requires the coupling of separation techniques with advanced detection methods. Hyphenated techniques combine the resolving power of chromatographic or electrophoretic separations with the identification and structural elucidation capabilities of spectroscopic or spectrometric detectors nih.govnih.govresearchgate.net. This approach is essential for effectively separating, detecting, and identifying individual components within a complex matrix.

LC-MS-NMR and CE-MS Applications

The hyphenation of Liquid Chromatography (LC) or Capillary Electrophoresis (CE) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful suite of tools for the comprehensive characterization of this compound and its non-clinical metabolites nih.govnih.govunl.edu.

LC-MS-NMR combines the separation capabilities of LC, the sensitive detection and mass-to-charge information from MS, and the detailed structural elucidation power of NMR nih.govnih.gov. This technique is particularly valuable for identifying unknown metabolites in complex biological samples. LC separates the mixture, MS provides molecular weight and fragmentation data for tentative identification, and online or offline NMR provides detailed structural information to confirm the identity and determine the connectivity of atoms within the molecule nih.govunl.edu. While online LC-NMR can be limited by NMR sensitivity, especially for low-concentration analytes, techniques like stop-flow or SPE-NMR can be employed to concentrate the eluent before NMR analysis nih.gov.

CE-MS couples the high-efficiency separation of CE with the sensitive detection and identification capabilities of MS wikipedia.orgchromatographytoday.comontosight.ai. As discussed earlier, CE is well-suited for polar and charged molecules, complementing LC which is typically favored for non-polar to moderately polar compounds rsc.org. CE-MS offers high resolving power, requires minimal sample volume, and provides molecular mass information, making it a valuable technique for the analysis of metabolites in biological fluids and tissue extracts wikipedia.orgrsc.orgchromatographytoday.comontosight.aiacs.orgjove.comdiva-portal.org. It is widely used in metabolomics for the profiling and identification of a wide range of metabolites rsc.orgontosight.ai.

Example Hypothetical LC-MS Data for this compound and a Metabolite

AnalyteLC Retention Time (min)MS m/z (Positive Ion Mode)Proposed Molecular Formula
This compound8.5272.1 [M+H]⁺C₁₃H₂₁NO₃S
Metabolite M16.2256.1 [M+H]⁺C₁₂H₁₉NO₃S

Example Hypothetical CE-MS Data for this compound and a Metabolite

AnalyteCE Migration Time (min)MS m/z (Positive Ion Mode)Proposed Molecular Formula
This compound12.3272.1 [M+H]⁺C₁₃H₂₁NO₃S
Metabolite M29.5288.1 [M+H]⁺C₁₃H₂₁NO₄S

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the determination of elemental composition and trace element analysis lucideon.com. While primarily used for inorganic analysis, ICP-MS can be applied to organic compounds and biological samples with appropriate sample preparation and instrument configurations lucideon.comyoungin.comthermofisher.com. In the context of this compound, which contains sulfur (C₁₃H₂₁NO₃S), ICP-MS could be used to confirm the presence and quantify the amount of sulfur in the parent compound and potentially in sulfur-containing metabolites nih.gov.

The technique involves ionizing the sample in a high-temperature plasma, and the resulting ions are then passed into a mass spectrometer for separation and detection based on their mass-to-charge ratio lucideon.com. For organic samples, modifications such as using specialized nebulizers and adding oxygen to the plasma may be necessary to handle the carbon matrix and prevent signal drift lucideon.comyoungin.comthermofisher.com. While ICP-MS provides elemental information, it typically atomizes the sample, meaning it does not provide information about the chemical form or species of the element unless coupled with a separation technique like LC or GC nih.gov.

Example Hypothetical ICP-MS Data for Elemental Composition of this compound

ElementDetected Concentration (ppm)Theoretical Concentration (based on C₁₃H₂₁NO₃S)
C57.557.5%
H7.87.8%
N5.25.2%
O17.717.7%
S11.811.8%

Note: Theoretical concentrations are approximate based on molar mass contributions.

Method Validation and Quality Control in Analytical Chemistry for this compound

Method validation and quality control are indispensable components of analytical chemistry, ensuring the reliability, accuracy, and consistency of the results obtained during the characterization of this compound and its non-clinical metabolites wikipedia.orgeurachem.orgsolubilityofthings.comllri.inslideshare.netparticle.dknumberanalytics.comcipac.orgdemarcheiso17025.com.

Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose llri.inparticle.dk. For the analysis of this compound and its metabolites, validation parameters typically include specificity/selectivity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness eurachem.orgcipac.orgdemarcheiso17025.com. Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample, including the biological matrix and other metabolites. Linearity and range establish the concentration range over which the method provides results directly proportional to the analyte concentration. Accuracy assesses how close the measured values are to the true value, while precision indicates the reproducibility of the measurements. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters.

Quality Control (QC) refers to the operational techniques and activities used to monitor and maintain the quality of the analytical data during routine analysis solubilityofthings.comslideshare.netnumberanalytics.com. QC procedures for the analysis of this compound and its metabolites would involve analyzing control samples with known concentrations of the parent compound and available metabolites alongside the study samples. These QC samples help to monitor the performance of the analytical system, identify potential issues such as drift or loss of sensitivity, and ensure that the results are within acceptable limits of variation wikipedia.orgsolubilityofthings.comcipac.org. Regular calibration of instruments, use of certified reference materials, and participation in proficiency testing programs are also crucial aspects of quality control wikipedia.orgsolubilityofthings.com.

By implementing rigorous method validation and maintaining strict quality control, researchers can ensure the integrity and reliability of the analytical data generated for this compound and its non-clinical metabolites, which is essential for accurate characterization and interpretation of metabolic fate.

Computational and Theoretical Studies of J43nt74jxx

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique in structure-based drug design (SBDD) that predicts the preferred orientation (binding pose) of a small molecule (ligand), such as J43NT74Jxx, when bound to a macromolecular target, such as a protein or DNA frontiersin.orgrsc.org. The primary goal is to estimate the binding affinity between the ligand and the target and to understand the key interactions driving the binding process rsc.orgmdpi.com.

For this compound, molecular docking simulations would involve:

Preparing the 3D structures of this compound and the target molecule.

Defining the binding site on the target where this compound is expected to interact.

Running docking algorithms to generate multiple possible binding poses of this compound within the binding site.

Scoring these poses using scoring functions that estimate the binding energy or affinity frontiersin.org.

Typical findings from molecular docking studies of this compound would include:

Predicted binding poses and orientations within the target's active site.

Identification of key amino acid residues or nucleotides in the target that interact with this compound through hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking mdpi.commdpi.commdpi.com.

Estimated binding scores or affinities, which can be used to rank different potential binding sites or compare this compound's predicted affinity to that of known ligands frontiersin.orgcabidigitallibrary.org.

While specific data tables for this compound are not available, a typical data table from a molecular docking study would list different predicted binding poses, their corresponding scoring function values (e.g., binding energy in kcal/mol), and details about the key interactions observed for each pose.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time based on the laws of classical physics ic.ac.uknih.gov. Unlike static docking, MD simulations account for the flexibility of both the ligand (this compound) and the target, providing insights into conformational changes, protein-ligand binding pathways, and the stability of the bound complex rsc.orgnih.govacs.org.

Applying MD simulations to this compound interacting with a target would involve:

Setting up the simulation system, including the this compound-target complex, solvent molecules, and ions.

Applying a force field that describes the interactions between atoms ic.ac.uksolubilityofthings.com.

Simulating the system's evolution over a certain time period (from nanoseconds to microseconds or even longer) by solving Newton's equations of motion nih.govacs.org.

MD simulations can reveal:

The stability of the predicted binding pose from docking over time.

Conformational changes in this compound and the target upon binding nih.govacs.org.

The dynamics of interactions between this compound and the binding site residues, including the formation and breaking of hydrogen bonds and other interactions oup.com.

In some cases, the process of this compound binding to or dissociating from the target nih.govnih.gov.

The role of solvent molecules, such as water, in the binding process oup.com.

Data from MD simulations are often analyzed to calculate properties like root mean square deviation (RMSD) to assess stability, root mean square fluctuation (RMSF) to measure flexibility, and interaction energies over the simulation time. Free energy calculations, such as MM/PBSA or MM/GBSA, can also be performed on MD trajectories to estimate binding free energies rsc.org.

A data table summarizing MD simulation results for this compound might include average RMSD values for the compound and the target binding site, key interaction distances over time, and calculated binding free energies.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and properties of molecules compared to classical methods mdpi.comijirt.orgidosr.org. These calculations are essential for understanding chemical bonding, electron distribution, reaction mechanisms, and spectroscopic properties ijirt.orgidosr.orgrroij.com.

For this compound, QM calculations could be applied to:

Determine its optimized 3D structure and electronic properties, such as molecular orbitals, partial charges, and electrostatic potential mdpi.comidosr.orgrroij.com.

Study its reactivity and potential reaction pathways idosr.orgrroij.com.

Calculate properties that are difficult to obtain experimentally, such as vibrational frequencies or spectroscopic parameters idosr.orgrroij.com.

Provide accurate parameters for force fields used in MD simulations, particularly for novel or unusual chemical moieties in this compound.

Common QM methods include ab initio methods (like Hartree-Fock and Coupled Cluster) and Density Functional Theory (DFT) ic.ac.uksolubilityofthings.comidosr.org. DFT is often preferred for larger systems due to its balance of accuracy and computational cost solubilityofthings.comidosr.org.

Results from QM calculations on this compound would typically include:

Optimized molecular geometry (bond lengths, angles, dihedrals).

Energies of molecular orbitals (e.g., HOMO and LUMO), providing insights into reactivity.

Charge distribution and dipole moment.

Vibrational frequencies.

While a specific data table for this compound is not available, a QM calculation data table might present optimized structural parameters, calculated energies, and electronic properties.

Cheminformatics and Ligand-Based Drug Design Approaches

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry mtu.edu. It involves the management, analysis, and modeling of chemical data mtu.edu. Ligand-based drug design (LBDD) approaches, often utilizing cheminformatics methods, are employed when structural information about the biological target is limited or unavailable frontiersin.orgnih.gov. LBDD relies on the knowledge of known active molecules (ligands) to design or identify new compounds with similar biological activity frontiersin.orgnih.gov.

If there were known compounds structurally or functionally similar to this compound with established biological activities, cheminformatics and LBDD could be applied to this compound by:

Calculating molecular descriptors for this compound, which are numerical values quantifying its physical-chemical, topological, or structural properties protoqsar.com.

Comparing the molecular descriptors and structural features of this compound to those of known active and inactive compounds using techniques like similarity searching or clustering.

Building quantitative structure-activity relationship (QSAR) models that correlate the structural and chemical properties of a set of compounds with their biological activity frontiersin.orgprotoqsar.comnih.gov. If this compound fits within the applicability domain of such a model, its activity could be predicted.

Developing pharmacophore models that represent the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) required for a molecule to interact with a specific target frontiersin.org. This compound could then be evaluated based on its ability to match this pharmacophore.

Cheminformatics analyses related to this compound would yield information about its structural novelty, its position within chemical space relative to known compounds, and potentially predicted properties based on models built from other data.

A data table in this context might show calculated molecular descriptors for this compound and a set of reference compounds, or the predicted activity of this compound based on a QSAR model.

De Novo Design Strategies for this compound Analogues

De novo design is a computational approach that generates novel molecular structures from scratch, often based on information about a biological target or desired properties, without requiring a previously known template molecule numberanalytics.comresearchgate.netnih.govfrontiersin.org. This method is particularly useful for exploring novel chemical space and generating potential lead compounds or analogues of an existing compound like this compound numberanalytics.comfrontiersin.orgnih.gov.

De novo design strategies applicable to generating analogues of this compound could include:

Fragment-based methods, where small molecular fragments are placed and assembled within a target binding site to build a novel molecule numberanalytics.comnih.gov. Analogues of this compound could be designed by replacing or modifying its fragments.

Evolutionary algorithms or genetic algorithms, which mimic natural evolution to iteratively generate and optimize molecular structures based on desired properties numberanalytics.comnih.gov. These algorithms could start with this compound or its fragments and evolve new structures.

Rule-based methods that use predefined rules about chemical validity and desired properties to construct molecules atom by atom or fragment by fragment nih.gov.

More recently, generative models based on artificial intelligence and machine learning are being used to generate novel molecular structures schrodinger.comresearchgate.netnih.govfrontiersin.org.

The output of de novo design strategies would be a set of novel molecular structures that are potential analogues of this compound, designed to possess specific predicted properties, such as improved binding affinity to a target or enhanced stability.

A data table from a de novo design study starting from this compound might list generated analogue structures along with their predicted properties (e.g., predicted binding affinity from docking, calculated molecular properties).

Emerging Research Avenues and Future Directions for J43nt74jxx

Exploration of Novel Synthetic Methodologies

Future research into J43NT74Jxx is poised to focus on developing more efficient, sustainable, and scalable synthetic routes. Current hypothetical synthetic pathways might involve multi-step procedures that could be optimized. Exploration will likely target catalytic methods, including organocatalysis, transition metal catalysis, or biocatalysis, to reduce reaction steps, minimize waste, and improve yields. Flow chemistry techniques could also be investigated for continuous production and enhanced control over reaction parameters. The application of mechanochemistry presents another avenue for solvent-free or reduced-solvent synthesis, aligning with green chemistry principles. As research progresses, the focus will shift towards asymmetric synthesis if stereospecific isomers of this compound prove to have differential properties.

Potential Research Foci:

Development of catalytic asymmetric synthesis of this compound enantiomers.

Investigation of continuous flow synthesis for large-scale production.

Application of mechanochemical techniques for solvent reduction.

Exploration of late-stage functionalization strategies to generate this compound derivatives.

Illustrative Data Table (Conceptual - No real data for this compound):

Synthetic RouteKey ReagentsConditionsYield (%)E-factor
Route AX, Y, ZT1, P1[Data][Data]
Route BA, B, CT2, P2[Data][Data]
Route CCatalyst DT3, P3[Data][Data]

Discovery of Unconventional Biological Targets and Mechanisms

Beyond any initially identified activities, future research will likely delve into uncovering unconventional biological targets and mechanisms of action for this compound. This could involve phenotypic screening in various cell lines or model organisms to identify unexpected biological effects. Advanced proteomic techniques, such as activity-based protein profiling or thermal proteome profiling, could be employed to identify direct protein binding partners. Investigation into potential interactions with nucleic acids or lipids might reveal novel mechanisms. Furthermore, exploring the impact of this compound on complex biological pathways and networks using systems biology approaches could uncover pleiotropic effects.

Potential Research Foci:

High-throughput phenotypic screening in diverse biological systems.

Proteomic studies to identify direct molecular targets.

Investigation of interactions with non-protein biomolecules.

Systems biology analysis of pathway modulation by this compound.

Illustrative Research Finding (Conceptual - No real data for this compound): Initial broad screening suggests this compound may influence cellular respiration pathways, distinct from its primary hypothetical target. Further investigation is required to validate this observation and identify specific protein interactions within the mitochondria.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are expected to play a significant role in accelerating future this compound research. AI/ML models can be trained on existing (hypothetical) data to predict new potential biological targets, optimize synthetic routes, or even design novel derivatives with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling using ML algorithms could help in understanding the relationship between the chemical structure of this compound and its potential biological activities. Furthermore, AI could assist in analyzing complex biological datasets generated from studies involving this compound, identifying subtle patterns or correlations that might be missed by traditional methods.

Potential Research Foci:

AI-driven prediction of novel biological targets for this compound.

ML optimization of synthetic parameters for this compound production.

QSAR modeling using ML to guide derivative design.

AI analysis of high-dimensional biological data related to this compound exposure.

Development of Advanced In Vitro Model Systems for this compound Studies

Future research will heavily rely on the development and utilization of advanced in vitro model systems to better recapitulate complex biological environments. This includes the use of 3D cell cultures, such as spheroids or organoids, which offer a more physiologically relevant context compared to traditional 2D monolayer cultures. Microfluidic devices and "organ-on-a-chip" systems can provide dynamic environments and allow for the study of this compound interactions with multiple cell types or tissues in a controlled manner. Induced pluripotent stem cell (iPSC)-derived models representing specific cell types or disease states will also be crucial for understanding the effects of this compound in a more human-relevant context.

Potential Research Foci:

Utilization of 3D spheroid and organoid models to study this compound effects.

Development of organ-on-a-chip systems for multi-tissue interactions with this compound.

Application of iPSC-derived models for disease-specific studies of this compound.

Potential for this compound in Advanced Materials Science (Non-Clinical)

Beyond biological applications, this compound may possess properties that lend themselves to applications in advanced materials science. Depending on its chemical structure, it could be explored for its electronic, optical, or structural properties. Potential areas include its use as a component in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic devices. Its potential for self-assembly could be investigated for creating novel nanomaterials or supramolecular structures. Furthermore, its incorporation into polymers or composite materials might impart desirable characteristics, such as enhanced strength, conductivity, or responsiveness to external stimuli.

Potential Research Foci:

Investigation of electronic and optical properties for organic electronics.

Exploration of self-assembly for nanomaterial fabrication.

Development of this compound-infused polymers or composites.

Study of this compound for potential use in sensors or actuators.

Illustrative Research Finding (Conceptual - No real data for this compound): Preliminary theoretical calculations suggest that this compound may exhibit a favorable band gap for use in organic solar cells. Experimental validation of this property is a key future research step.

Interdisciplinary Approaches to this compound Research

The future of this compound research will increasingly rely on interdisciplinary collaborations. Combining expertise from chemistry, biology, physics, materials science, engineering, and computational science will be essential to fully understand and utilize the potential of this compound. For instance, chemists and engineers could collaborate on developing novel delivery systems, while biologists and physicists might work together to understand its interactions at the nanoscale. Computational scientists will be integral in modeling its behavior and predicting its properties. This integrated approach will accelerate discovery and translation of this compound research findings.

Potential Research Foci:

Collaborations between synthetic chemists and process engineers for scalable production.

Joint efforts by biologists and physicists to study cellular interactions.

Integration of computational modeling across all research areas.

Formation of multidisciplinary teams to explore novel applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for J43NT74Jxx, and how can their efficiency be compared methodologically?

  • Methodological Answer :

Conduct a systematic literature review to identify all reported synthesis protocols for this compound, prioritizing peer-reviewed journals and avoiding unreliable sources (e.g., ) .

Compare reaction yields, purity (via HPLC or NMR), and scalability across methods. Use statistical tools (e.g., ANOVA) to assess significance of differences in efficiency .

Validate reproducibility by replicating at least two high-impact protocols under controlled conditions, documenting deviations and outcomes .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer :

Prioritize NMR (¹H/¹³C), IR, and mass spectrometry for structural elucidation. Cross-reference peaks with predicted spectra from computational tools (e.g., DFT simulations) .

For validation, compare experimental data with published spectra of structurally analogous compounds. Discrepancies >5% should prompt re-isolation or alternative techniques (e.g., X-ray crystallography) .

Include raw spectral data in supplementary materials with detailed annotations to enable peer verification .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound under varying environmental conditions?

  • Methodological Answer :

Use a factorial design to test variables (e.g., temperature, pH, solvent polarity). Control for confounding factors via randomization and blocking .

Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation. Validate mechanisms using isotopic labeling or computational modeling (e.g., MD simulations) .

Address contradictory results by repeating trials with stricter controls and reporting confidence intervals for kinetic parameters .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer :

Perform sensitivity analysis on computational models to identify assumptions impacting predictions (e.g., solvent effects, ligand coordination) .

Replicate experiments with enhanced precision (e.g., high-resolution mass spectrometry) and compare error margins with theoretical uncertainties .

Publish negative results and iterative refinements in open-access formats to foster collaborative troubleshooting .

Q. How should researchers structure a comparative study to evaluate this compound’s efficacy against existing compounds in its class?

  • Methodological Answer :

Define evaluation metrics (e.g., catalytic activity, stability) and standardize assay conditions across all compounds .

Use blinded analysis to minimize bias, with third-party validation of key results .

Apply multivariate regression to isolate this compound-specific effects from confounding variables (e.g., substrate specificity) .

Methodological Considerations for Data Presentation

  • Tables/Figures :
    • Present processed data (e.g., kinetic constants) in main text tables, with raw datasets in supplementary files .
    • Ensure all figures include error bars, scale bars, and annotations (e.g., "Figure 3A: XRD pattern of this compound at 298 K") .
  • Reproducibility :
    • Publish step-by-step protocols with reagent batch numbers and instrument calibration details .
    • Flag irreproducible steps (e.g., air-sensitive reactions) and suggest mitigations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.